molecular formula C3H4N2O3S B13107787 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid

5-Methyl-1,3,4-oxadiazole-2-sulfinicacid

Cat. No.: B13107787
M. Wt: 148.14 g/mol
InChI Key: UTEONZOWOGHAKI-UHFFFAOYSA-N
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Description

5-Methyl-1,3,4-oxadiazole-2-sulfinicacid: is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. The presence of the sulfinic acid group adds to its unique chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . This method is commonly used for the preparation of 5-substituted-1,3,4-oxadiazole derivatives.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfinic acid group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of molecules with diverse chemical properties.

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains .

Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. Some derivatives have shown efficacy in preclinical studies .

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid exerts its effects involves interactions with various molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can disrupt cellular processes by interacting with nucleic acids and proteins, leading to cell death in microbial organisms .

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different chemical properties.

    1,2,3-Oxadiazole: Less commonly studied but still of interest in medicinal chemistry.

    1,2,5-Oxadiazole: Known for its unique electronic properties and applications in materials science.

Uniqueness: 5-Methyl-1,3,4-oxadiazole-2-sulfinicacid stands out due to the presence of the sulfinic acid group, which imparts distinct reactivity and stability. This makes it a valuable compound for developing new drugs and materials with specific desired properties .

Properties

Molecular Formula

C3H4N2O3S

Molecular Weight

148.14 g/mol

IUPAC Name

5-methyl-1,3,4-oxadiazole-2-sulfinic acid

InChI

InChI=1S/C3H4N2O3S/c1-2-4-5-3(8-2)9(6)7/h1H3,(H,6,7)

InChI Key

UTEONZOWOGHAKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)S(=O)O

Origin of Product

United States

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